2-Bromo-3-fluoro-6-nitrobenzonitrile
Description
2-Bromo-3-fluoro-6-nitrobenzonitrile is a halogenated aromatic compound featuring a bromine atom at position 2, fluorine at position 3, and a nitro group at position 6, with a nitrile substituent completing the benzene ring (C₇H₂BrFN₂O₂; molecular weight: 244.9 g/mol). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials.
Properties
Molecular Formula |
C7H2BrFN2O2 |
|---|---|
Molecular Weight |
245.01 g/mol |
IUPAC Name |
2-bromo-3-fluoro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H2BrFN2O2/c8-7-4(3-10)6(11(12)13)2-1-5(7)9/h1-2H |
InChI Key |
PXAWVKKHZJIORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C#N)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Functional Group Impact: The nitro group in this compound enhances electrophilicity compared to amino or alkoxy analogs, making it reactive in nitration or reduction reactions. Amino substituents (e.g., 6-amino-3-bromo-2-fluorobenzonitrile) reduce molecular weight and alter reactivity, favoring nucleophilic substitution pathways . Alkoxy groups (e.g., ethoxy or methoxy) improve solubility in polar solvents but may limit thermal stability .
Safety Considerations :
- Nitro-containing analogs like 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene require stringent safety protocols, including immediate decontamination of exposed skin . While direct safety data for this compound is unavailable, its structural similarity suggests comparable hazards.
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